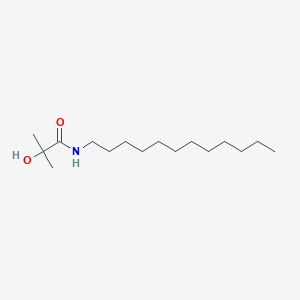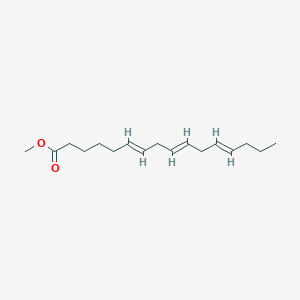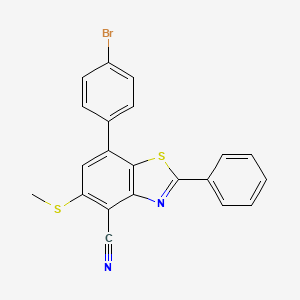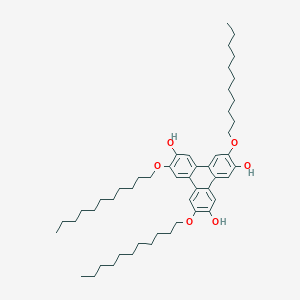
3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol is a chemical compound with the molecular formula C51H78O6 It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three undecyloxy groups and three hydroxyl groups attached to the triphenylene core
準備方法
The synthesis of 3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol typically involves the following steps:
Starting Materials: The synthesis begins with triphenylene as the core structure.
Alkylation: The triphenylene core is alkylated with undecyl bromide in the presence of a base such as potassium carbonate to introduce the undecyloxy groups.
Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the oxidation state of the triphenylene core.
Substitution: The undecyloxy groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol involves its interaction with molecular targets through its hydroxyl and undecyloxy groups. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking with aromatic systems. The pathways involved depend on the specific application and the environment in which the compound is used.
類似化合物との比較
3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol can be compared with other similar compounds such as:
3,7,10-Tripentoxytriphenylene-2,6,11-triol: Similar structure but with pentoxy groups instead of undecyloxy groups.
2,3,6,7,10,11-Hexahydroxytriphenylene: Contains six hydroxyl groups and no alkyl groups.
2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy): Similar structure with pentyloxy groups.
The uniqueness of this compound lies in its specific combination of undecyloxy and hydroxyl groups, which confer distinct physical and chemical properties compared to its analogs .
特性
CAS番号 |
921938-33-2 |
|---|---|
分子式 |
C51H78O6 |
分子量 |
787.2 g/mol |
IUPAC名 |
3,7,10-tri(undecoxy)triphenylene-2,6,11-triol |
InChI |
InChI=1S/C51H78O6/c1-4-7-10-13-16-19-22-25-28-31-55-49-37-43-40(34-46(49)52)41-35-47(53)50(56-32-29-26-23-20-17-14-11-8-5-2)38-44(41)45-39-51(48(54)36-42(43)45)57-33-30-27-24-21-18-15-12-9-6-3/h34-39,52-54H,4-33H2,1-3H3 |
InChIキー |
KSQBFGRIBDKJNT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)O)OCCCCCCCCCCC)OCCCCCCCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14197799.png)
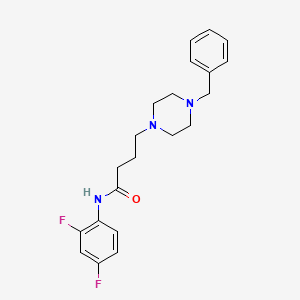
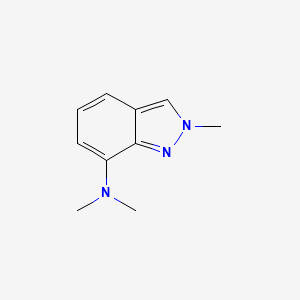
![6,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14197822.png)
![2-(Difluoromethyl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14197829.png)
![L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B14197835.png)
![(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14197841.png)
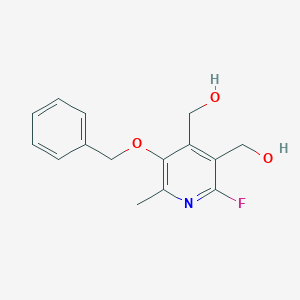
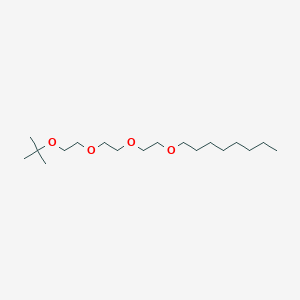
![1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)-](/img/structure/B14197854.png)
